

commercial suppliers of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloroquinoline-5-carbonitrile

Cat. No.: B154564

[Get Quote](#)

An In-depth Technical Guide to **4-Chloroquinoline-5-carbonitrile** for Researchers and Drug Development Professionals

Introduction

4-Chloroquinoline-5-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a substituted quinoline, it serves as a valuable scaffold and key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of the chloro group at the 4-position provides a reactive site for nucleophilic substitution, while the carbonitrile group at the 5-position can be further manipulated or may contribute to the molecule's interaction with biological targets. This guide provides a comprehensive overview of its commercial availability, key technical data, relevant experimental protocols, and its role within the context of targeted cancer therapy, specifically as a potential modulator of critical signaling pathways.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer **4-Chloroquinoline-5-carbonitrile** for research and development purposes. The table below summarizes key quantitative data from various commercial sources to facilitate comparison. It is important for researchers to verify the specifications with the supplier by requesting a certificate of analysis (CoA) for their specific lot.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Physical Form
Sigma-Aldrich	132586-14-2	C ₁₀ H ₅ CIN ₂	188.61	≥96%	White Solid[1]
Parchem	132586-14-2	C ₁₀ H ₅ CIN ₂	188.61	Not specified	Not specified
J & W Pharmlab	132586-14-2	C ₁₀ H ₅ CIN ₂	188.61	Not specified	White Solid[1]
BLD Pharm	132586-14-2	C ₁₀ H ₅ CIN ₂	188.61	Not specified	Not specified

Note: While some suppliers may list CAS number 69875-49-6, this more commonly refers to the isomeric 4-Chloroquinoline-3-carbonitrile. Researchers should confirm the correct isomer and CAS number (132586-14-2 for the 5-carbonitrile) before purchasing.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-Chloroquinoline-5-carbonitrile** and a representative biological assay to evaluate its potential as a kinase inhibitor.

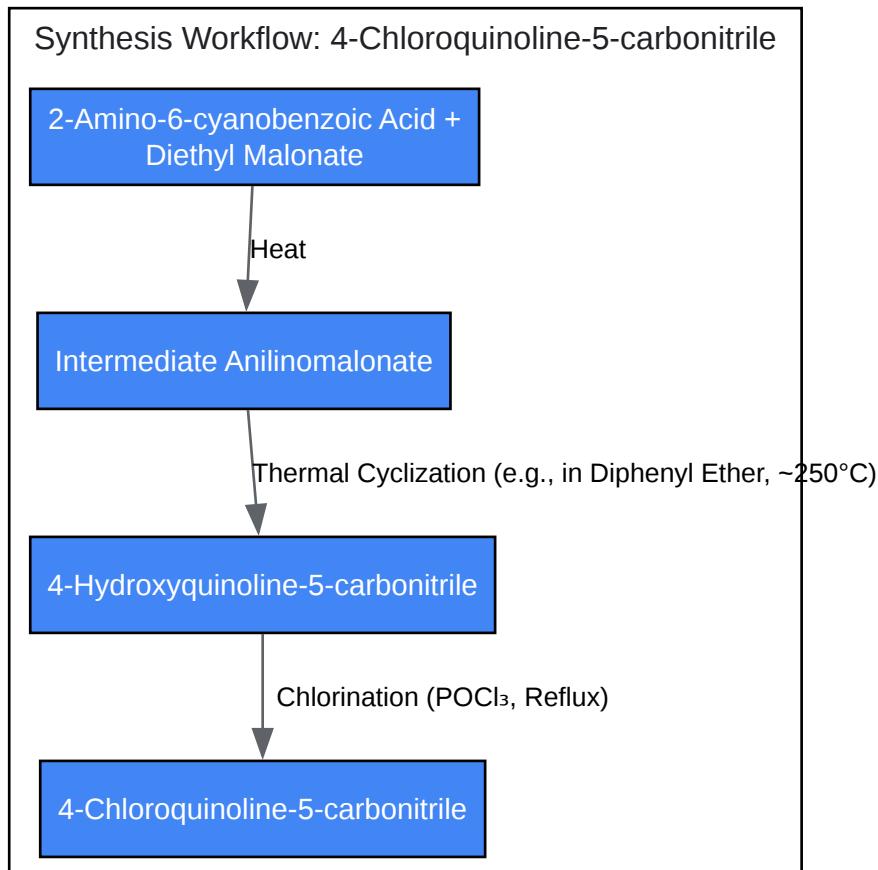
Proposed Synthesis of 4-Chloroquinoline-5-carbonitrile

The synthesis of **4-Chloroquinoline-5-carbonitrile** can be approached via a two-step process involving the construction of the quinoline core followed by chlorination. A plausible route starts from a suitable aniline precursor to form the 4-hydroxyquinoline intermediate, which is then converted to the final product.

Step 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile

This step typically involves a cyclization reaction, such as the Gould-Jacobs reaction, starting with an appropriately substituted aniline and a malonic acid derivative.

- Reactants:
 - 2-Amino-6-cyanobenzoic acid (or a related aminobenzonitrile)


- Diethyl malonate
- Diphenyl ether (solvent)
- Procedure:
 - A mixture of 2-amino-6-cyanobenzoic acid and diethyl malonate is heated, leading to the formation of an anilinomalonate intermediate.
 - This intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C.
 - The high temperature induces a thermal cyclization to form the 4-hydroxyquinoline ring system.
 - Upon cooling, the product, 4-hydroxyquinoline-5-carbonitrile, precipitates from the solution and can be collected by filtration.
 - The crude product is washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether and can be further purified by recrystallization.

Step 2: Chlorination of 4-Hydroxyquinoline-5-carbonitrile

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl_3).

- Reactants:
 - 4-Hydroxyquinoline-5-carbonitrile
 - Phosphorus oxychloride (POCl_3)
 - N,N-Dimethylformamide (DMF) (catalyst, optional)
- Procedure:
 - 4-Hydroxyquinoline-5-carbonitrile is suspended in an excess of phosphorus oxychloride. A catalytic amount of DMF can be added to facilitate the reaction.

- The mixture is heated under reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, the reaction mixture is cooled to room temperature, and the excess POCl_3 is carefully removed under reduced pressure.
- The residue is then cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze the remaining POCl_3 and precipitate the crude product.
- The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.
- The precipitated solid, **4-Chloroquinoline-5-carbonitrile**, is collected by filtration, washed thoroughly with water, and dried.
- Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetone.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **4-Chloroquinoline-5-carbonitrile**.

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

Given that quinoline derivatives are frequently investigated as kinase inhibitors, a common experiment is to assess their ability to inhibit the activity of a specific kinase, such as Src.

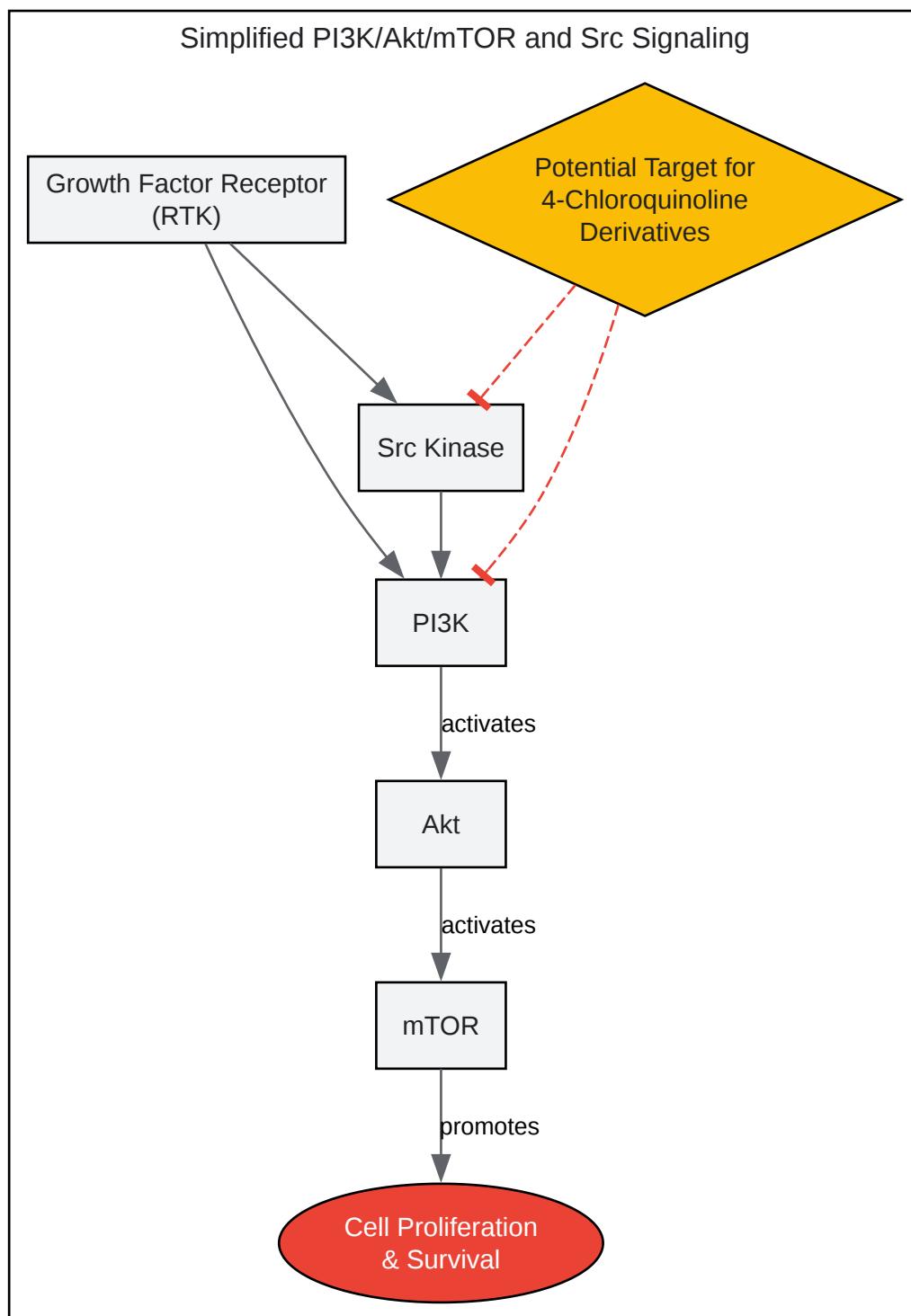
- Principle: This assay measures the ability of the test compound (**4-Chloroquinoline-5-carbonitrile**) to inhibit the phosphorylation of a substrate peptide by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
- Materials:
 - Recombinant human Src kinase
 - Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)
 - Adenosine triphosphate (ATP)
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - Test compound (**4-Chloroquinoline-5-carbonitrile**) dissolved in DMSO
 - Detection reagent (e.g., an antibody-based system that detects phosphorylated substrate, or an ATP-depletion luminescence assay)
 - 384-well microplate
- Procedure:
 - A solution of the Src kinase and the substrate peptide in assay buffer is prepared.
 - Serial dilutions of **4-Chloroquinoline-5-carbonitrile** are prepared in DMSO and then diluted in assay buffer.

- In the wells of a microplate, add the kinase/substrate solution and the diluted test compound. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no kinase or a known potent inhibitor).
- To initiate the kinase reaction, a solution of ATP is added to all wells. The final ATP concentration should be at or near its K_m value for the kinase.
- The plate is incubated at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
- The reaction is stopped by adding a detection reagent.
- The signal (e.g., fluorescence or luminescence) is read using a plate reader.
- The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC_{50} value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biological Context and Signaling Pathways

Quinoline-based molecules are widely recognized for their ability to function as ATP-competitive inhibitors of protein kinases.^[2] Many of these kinases are critical components of signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Two such interconnected pathways are the Src and PI3K/Akt/mTOR pathways.

Src Kinase Signaling


c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.^[3] Its aberrant activation is a common feature in many cancers. Activated Src can trigger multiple downstream cascades, including the PI3K/Akt pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.^[4] ^[5] It is one of the most frequently activated pathways in human cancers. Upon activation by

upstream signals (such as those from receptor tyrosine kinases or Src), PI3K phosphorylates membrane lipids, leading to the recruitment and activation of the kinase Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth.

The structural similarity of **4-Chloroquinoline-5-carbonitrile** to known kinase inhibitors suggests it could potentially act as an inhibitor within these pathways, making it a compound of interest for developing targeted cancer therapies.

[Click to download full resolution via product page](#)

Potential role of quinoline derivatives as inhibitors in the Src and PI3K/Akt/mTOR pathways.

Conclusion

4-Chloroquinoline-5-carbonitrile is a readily available chemical intermediate with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its utility as a scaffold for creating kinase inhibitors makes it a valuable tool for researchers. This guide has provided an overview of its commercial sources, a plausible synthetic route, a standard biological evaluation protocol, and the relevant signaling pathway context. Professionals in drug discovery and development can use this information as a foundational resource for their research endeavors with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [commercial suppliers of 4-Chloroquinoline-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154564#commercial-suppliers-of-4-chloroquinoline-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com